p-Cresol-(methyl-13C)
Overview
Description
p-Cresol-(methyl-13C) is a labeled form of p-Cresol, where the methyl group is isotopically enriched with carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of p-Cresol-(methyl-13C) is 13CH3C6H4OH, and it has a molecular weight of 109.13 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-(113C)methylphenol, also known as p-Cresol, is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in bacteria .
Mode of Action
4-(113C)methylphenol exhibits antioxidant and anti-inflammatory properties . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This interaction with its targets leads to a decrease in inflammation and oxidative stress.
Biochemical Pathways
4-(113C)methylphenol is metabolically activated via cytochrome P450-mediated aromatic oxidation in human liver microsomes . Oxidation of the aromatic ring leads to the formation of 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone . This bioactivation pathway is supported by the detection of glutathione (GSH) adducts in microsomal incubations of p-cresol .
Pharmacokinetics
It’s known that the compound can be toxic if ingested or exposed to the skin or eyes in high concentrations . The primary routes of exposure to this compound are through inhalation, ingestion, or dermal contact .
Result of Action
The molecular and cellular effects of 4-(113C)methylphenol’s action are primarily related to its antioxidant and anti-inflammatory properties. By scavenging free radicals and inhibiting pro-inflammatory enzymes, it can help to reduce oxidative stress and inflammation . This can potentially be beneficial for treating certain conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(113C)methylphenol. For instance, it’s known that this compound can be found in abundance in coal tar, coke, and petroleum residuals . Furthermore, it’s important to note that this compound can pose a risk to the environment, particularly water bodies .
Biochemical Analysis
Biochemical Properties
4-(113C)methylphenol plays a significant role in biochemical reactions. It is metabolized through conjugation, mainly sulphation and glucuronization . This compound interacts with various enzymes and proteins. For instance, it is metabolically activated by oxidation of the aromatic ring in human liver microsomes . The nature of these interactions involves the formation of 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone .
Cellular Effects
4-(113C)methylphenol has been reported to affect several biochemical, biological, and physiological functions . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been related to growth retardation in the weanling pig .
Molecular Mechanism
The mechanism of action of 4-(113C)methylphenol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is metabolically activated by oxidation of the aromatic ring to form a reactive quinone methide .
Metabolic Pathways
4-(113C)methylphenol is involved in several metabolic pathways. It is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-cresol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-(methyl-13C) typically involves the methylation of phenol using a carbon-13 labeled methylating agent. One common method is the reaction of phenol with 13C-labeled methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of p-Cresol-(methyl-13C) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methyl iodide and phenol, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using distillation or recrystallization techniques .
Types of Reactions:
Oxidation: p-Cresol-(methyl-13C) can undergo oxidation reactions to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of p-Cresol-(methyl-13C) can yield methylcyclohexanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: p-Cresol-(methyl-13C) can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid yields 4-nitro-p-cresol-(methyl-13C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.
Reduction: Methylcyclohexanol.
Substitution: 4-Nitro-p-cresol-(methyl-13C), 4-Sulfo-p-cresol-(methyl-13C).
Scientific Research Applications
p-Cresol-(methyl-13C) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Comparison with Similar Compounds
p-Cresol: The non-labeled form of p-Cresol, used in similar applications but without the isotopic tracing capability.
m-Cresol: An isomer of p-Cresol with the methyl group in the meta position, used in different chemical and industrial applications.
o-Cresol: Another isomer with the methyl group in the ortho position, also used in various industrial processes.
Uniqueness: p-Cresol-(methyl-13C) is unique due to the presence of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific research. This isotopic labeling provides a significant advantage in studying complex biological and chemical systems, making it a valuable tool in research and development .
Properties
IUPAC Name |
4-(113C)methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583898 | |
Record name | 4-(~13~C)Methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121474-53-1 | |
Record name | 4-(~13~C)Methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121474-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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